(Z)-1,1,1,3-Tetrafluorobut-2-ene

Vue d'ensemble

Description

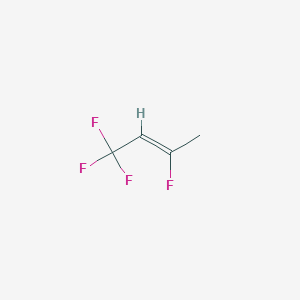

(Z)-1,1,1,3-Tetrafluorobut-2-ene is an organic compound characterized by the presence of four fluorine atoms and a double bond in its structure. This compound is part of the fluorinated alkenes family, which are known for their unique chemical properties and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1,1,1,3-Tetrafluorobut-2-ene typically involves the fluorination of butene derivatives. One common method is the reaction of 1,1,1,3-tetrachlorobut-2-ene with a fluorinating agent such as hydrogen fluoride (HF) under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal fluoride, to facilitate the substitution of chlorine atoms with fluorine.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar fluorination processes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: (Z)-1,1,1,3-Tetrafluorobut-2-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding fluorinated carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to produce partially or fully hydrogenated products.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as hydroxide ions (OH-) replace one or more fluorine atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products:

Oxidation: Fluorinated carboxylic acids.

Reduction: Partially or fully hydrogenated fluorinated alkanes.

Substitution: Hydroxylated fluorinated alkenes.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Fluorinated Building Blocks

(Z)-1,1,1,3-Tetrafluorobut-2-ene serves as a valuable building block in the synthesis of complex organic molecules. Its structure allows for the introduction of fluorinated groups into pharmaceuticals and agrochemicals. A notable example includes its use in cross-coupling reactions to form C–C bonds with various electrophiles.

Case Study: Cross-Coupling Reactions

Research has demonstrated that this compound can be effectively utilized in reactions involving organozinc reagents. For instance, the coupling of this compound with iodobenzene in the presence of copper catalysts yielded products with high efficiency. This method highlights the compound's utility in synthesizing CF2CF2-containing organic molecules, which are essential for developing new functional materials .

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Cross-Coupling with Iodobenzene | CuI | 30% | |

| C–C Bond Formation | Zn(CH3)2 | 70% | |

| Methylation of Fluoroolefins | Rh Complex | 95% |

Materials Science

Fluorinated Polymers

The incorporation of this compound into polymer matrices can enhance the thermal stability and chemical resistance of materials. Fluorinated polymers exhibit unique properties such as low surface energy and high hydrophobicity, making them suitable for applications in coatings and sealants.

Case Study: Polymer Development

Studies have shown that copolymers synthesized using this compound demonstrate improved mechanical properties compared to their non-fluorinated counterparts. These materials are particularly useful in environments where chemical resistance is paramount .

Medicinal Chemistry

Pharmaceutical Applications

The unique properties of this compound make it an attractive candidate for drug design. The introduction of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Case Study: Synthesis of Fluorinated Drugs

Research has indicated that derivatives of this compound can be synthesized to develop new antiviral agents. The biological activity of these compounds has been evaluated in vitro, showing promising results against various pathogens .

Environmental Applications

Green Chemistry Initiatives

Fluorinated compounds like this compound are being explored for their potential in environmentally friendly processes. The ability to replace harmful solvents with fluorinated alternatives can lead to more sustainable chemical manufacturing practices.

Mécanisme D'action

The mechanism of action of (Z)-1,1,1,3-Tetrafluorobut-2-ene involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s electronegativity, influencing its reactivity and interaction with other molecules. In biological systems, the compound can interact with enzymes and receptors, potentially altering their activity and leading to various physiological effects.

Comparaison Avec Des Composés Similaires

(E)-1,1,1,3-Tetrafluorobut-2-ene: The geometric isomer of (Z)-1,1,1,3-Tetrafluorobut-2-ene with different spatial arrangement of substituents.

1,1,1,2-Tetrafluorobut-2-ene: A structural isomer with fluorine atoms at different positions.

1,1,1,3-Tetrafluoropropene: A related compound with one less carbon atom.

Uniqueness: this compound is unique due to its specific geometric configuration, which can influence its physical and chemical properties. The presence of four fluorine atoms also imparts high electronegativity and chemical stability, making it valuable in various applications.

Activité Biologique

(Z)-1,1,1,3-Tetrafluorobut-2-ene is a fluorinated olefin with significant implications in various fields, including organic synthesis and materials science. Its biological activity is an emerging area of interest due to its unique chemical structure and properties. This article reviews the current understanding of the biological activity of this compound, highlighting key research findings and potential applications.

Chemical Structure and Properties

This compound has the molecular formula CHF and features a double bond between the second and third carbon atoms. The presence of multiple fluorine atoms contributes to its chemical stability and reactivity. The compound is often synthesized through various methods, including cross-coupling reactions that utilize organozinc reagents .

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of its reactivity in chemical reactions rather than direct biological effects on living organisms. However, its potential applications in medicinal chemistry and materials science suggest possible indirect biological interactions.

Reactivity in Organic Synthesis

Recent studies have demonstrated that this compound can act as a versatile building block in organic synthesis. It has been utilized in reactions such as:

- C–C Bond Formation : The compound can participate in cross-coupling reactions to form complex organic molecules. For instance, it has been shown to react with various nucleophiles under catalytic conditions to yield products with desirable functional groups .

- Fluorination Reactions : The presence of fluorine atoms makes this compound a valuable reagent for introducing fluorinated groups into organic molecules. This property is particularly useful in pharmaceuticals where fluorinated compounds often exhibit enhanced biological activity.

Case Studies

Several studies have reported on the utility of this compound in synthetic chemistry:

- Synthesis of Fluorinated Compounds : A study highlighted the successful use of this compound as a precursor for synthesizing various fluorinated derivatives through palladium-catalyzed reactions .

- Stability and Storage : Research found that this compound exhibits thermal stability and can be stored for extended periods without significant degradation . This stability is crucial for its application in industrial settings.

Data Table: Key Properties and Reactivity

| Property | Value |

|---|---|

| Molecular Formula | CHF |

| Boiling Point | Not extensively documented |

| Stability | Stable under ambient conditions |

| Reactivity | Participates in C–C coupling and fluorination reactions |

| Applications | Organic synthesis; potential pharmaceutical intermediates |

Propriétés

IUPAC Name |

(Z)-1,1,1,3-tetrafluorobut-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F4/c1-3(5)2-4(6,7)8/h2H,1H3/b3-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPVOSOCAZPIJQ-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(F)(F)F)/F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301299667 | |

| Record name | (2Z)-1,1,1,3-Tetrafluoro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791616-88-1 | |

| Record name | (2Z)-1,1,1,3-Tetrafluoro-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=791616-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2Z)-1,1,1,3-Tetrafluoro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.